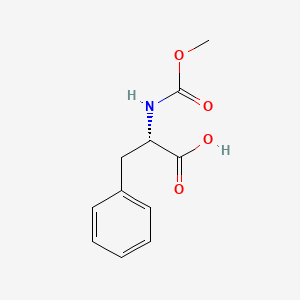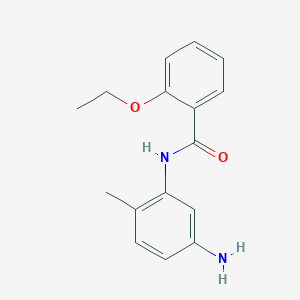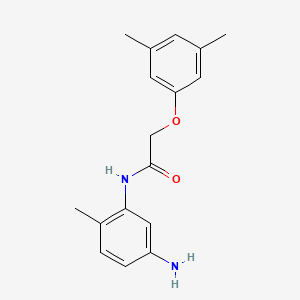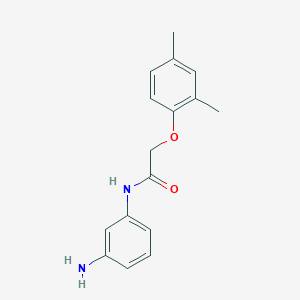
N-Carbomethoxy-L-phenylalanine
Overview
Description
Synthesis Analysis
The biosynthesis of L-phenylalanine, a precursor to N-Carbomethoxy-L-phenylalanine, has been studied extensively. A systematic engineering approach has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors such as benzaldehyde or benzyl alcohol . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Scientific Research Applications
Biotechnological Production and Metabolic Engineering
N-Carbomethoxy-L-phenylalanine is a derivative of L-phenylalanine, an essential amino acid with significant applications in both food and medicinal sectors. Research has focused on the biosynthesis and metabolic engineering of L-phenylalanine due to its commercial value. Studies like the one by Ding et al. (2016) demonstrate the development of in vitro systems to investigate and improve L-phenylalanine production in E. coli. By identifying and enhancing the concentrations of key enzymes in the shikimate pathway, researchers successfully increased phenylalanine yield, providing a practical method to improve desired product outputs in metabolic pathways (Ding et al., 2016).
Another study by Liu et al. (2018) focused on system-level engineering to enhance L-phenylalanine biosynthesis in Escherichia coli. Through various genetic modifications, such as inactivation of the phosphotransferase transport system (PTS) and overexpression of pathway-specific enzymes, they managed to significantly increase L-phenylalanine production. This approach showcases the effectiveness of integrating multiple genetic strategies to optimize amino acid production (Liu et al., 2018).
Metabolic Studies and Disease Treatment
The study of metabolic pathways and the treatment of diseases such as phenylketonuria (PKU) also involves this compound. Phenylketonuria is a metabolic disorder characterized by a deficiency in phenylalanine hydroxylase, leading to high levels of phenylalanine in the blood. Research like that by Mitchell et al. (2011) highlights the genetic and dietary management of PKU to prevent intellectual disability and other complications. Understanding the metabolic fate of phenylalanine and its derivatives is crucial for developing effective treatments and dietary guidelines for PKU patients (Mitchell et al., 2011).
Enzymatic Studies and Biosynthesis Pathways
Enzymatic studies and the exploration of biosynthesis pathways are another area of research involving this compound. For instance, the work by Marusich and Jensen (1981) on L-phenylalanine ammonia-lyase in Rhodotorula glutinis illustrates the enzyme's role in converting L-phenylalanine to cinnamic acid, an important step in phenylpropanoid biosynthesis. Such research provides insights into the enzymatic mechanisms underlying amino acid metabolism and their potential applications in biotechnology and medicine (Marusich & Jensen, 1981).
Future Directions
N-Carbomethoxy-L-phenylalanine has potential therapeutic and environmental applications. It can be synthesized from inexpensive aromatic precursors, opening up possibilities for cost-effective production . Furthermore, the phenylpropanoid pathway, which includes phenylalanine, plays a pivotal role in land colonization of early plants, providing protective secondary metabolites including flavonoids and lignin . This suggests potential future directions in the study of this compound and its role in plant biology .
Mechanism of Action
Target of Action
N-Carbomethoxy-L-phenylalanine, also known as (methoxycarbonyl)-l-phenylalanine, primarily targets Carboxypeptidase A1 in humans . Carboxypeptidase A1 is a metalloproteinase that plays a crucial role in protein digestion by cleaving the C-terminal amino acid from proteins and peptides . Another target of this compound is N-carbamoyl-D-amino acid hydrolase found in Agrobacterium sp. (strain KNK712) . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .
Mode of Action
For instance, the introduction of l-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative against Gram-positive bacteria .
Biochemical Pathways
This compound is involved in the biosynthesis of benzyl nitrile, a compound derived from l-phenylalanine . The enzyme CsCYP79D73 converts l-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile by the enzyme CsCYP71AT96s . This pathway is significant in the production of beta-lactam antibiotics .
Result of Action
It is known that the compound has a role in the biosynthesis of benzyl nitrile
Action Environment
For instance, the bactericidal activity of a derivative of the compound against Gram-positive bacteria can be hampered by lipopolysaccharides (LPS) .
properties
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICDLYPUUZBIV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516408 | |
| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41844-91-1 | |
| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41844-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbomethoxy-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041844911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBOMETHOXY-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276976775K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: Why is (Methoxycarbonyl)-L-phenylalanine often used in conjunction with aryl esters to study enzymes like Subtilisin A?
A1: (Methoxycarbonyl)-L-phenylalanine aryl esters are excellent substrates for studying enzymes like Subtilisin A because they allow researchers to dissect the enzyme's kinetic mechanism. [] For example, by varying the electronic properties of the leaving group (the aryl group) in the ester, researchers can determine if the leaving group's ability to depart influences the rate-limiting step of the reaction. Additionally, these substrates are particularly useful for studying kinetic isotope effects, which provide valuable information about the bond-breaking and bond-forming events during catalysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)

![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)

![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)